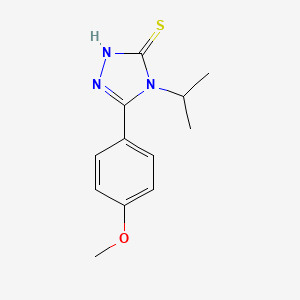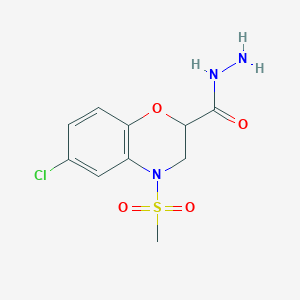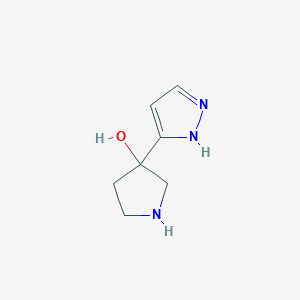
(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride, also known as QAP, is a synthetic compound that has been widely studied for its potential use in scientific research. QAP is a quinazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Scientific Research Applications
Anti-Tuberculosis Agents
The 2,4-diaminoquinazoline class, closely related to "(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride," has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research focused on this class for tuberculosis drug discovery revealed that modifications at specific positions of the quinazoline nucleus significantly influence the potency against M. tuberculosis. A representative compound within this class demonstrated bactericidal activity against both replicating and non-replicating forms of M. tuberculosis, highlighting its potential as a lead candidate for the development of new tuberculosis treatments (Odingo et al., 2014).
CCR4 Antagonists for Anti-inflammatory Applications
Another research application involved the development of CCR4 antagonists using the quinazoline scaffold. This effort led to the synthesis of compounds demonstrating strong inhibition of human/mouse chemotaxis, with one particular compound showing dose-dependent anti-inflammatory activity in a murine model of acute dermatitis. This illustrates the potential of quinazoline derivatives in the treatment of inflammatory diseases (Yokoyama et al., 2009).
Insecticidal Efficacy
Quinazolinone derivatives have also been explored for their insecticidal properties. Novel bis quinazolinone derivatives have been synthesized and shown to possess insecticidal efficacy, indicating the broad utility of quinazoline derivatives beyond medicinal chemistry into agricultural applications (El-Shahawi et al., 2016).
Antibacterial and Antifungal Activities
Research into quinazolinone derivatives has revealed their potential in combating microbial infections. Synthesized compounds have demonstrated antibacterial and antifungal activities, providing a foundation for the development of new antimicrobial agents. This indicates the versatility of quinazolinone derivatives in addressing a wide range of infectious diseases (Kumar et al., 2021).
properties
IUPAC Name |
(3S)-1-quinazolin-4-ylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13;;/h1-2,5-6,9-10H,3-4,7-8,14H2;2*1H/t10-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMXJWIHQLPUAC-XRIOVQLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-oxo-1-(4-pyrrolidin-1-ylsulfonylanilino)propan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2627057.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2627060.png)


![N-Methyl-N-[2-[[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2627064.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2627065.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2627066.png)




![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)
